Mal-PEG5-NHS ester

Description

Properties

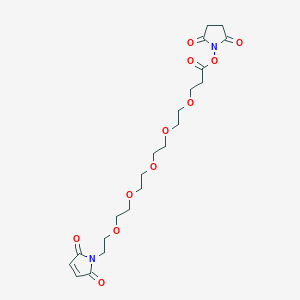

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFXZGGPCFZXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of the PEG5 Spacer in Mal-PEG5-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting biomolecular conjugate. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the function of the pentaethylene glycol (PEG5) spacer within the heterobifunctional crosslinker, Maleimide-PEG5-N-hydroxysuccinimide (Mal-PEG5-NHS) ester. This crosslinker is instrumental in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Core Components and Reactivity of Mal-PEG5-NHS Ester

Mal-PEG5-NHS ester is a heterobifunctional crosslinker composed of three key functional moieties: a maleimide group, a five-unit polyethylene glycol spacer, and an N-hydroxysuccinimide (NHS) ester.[][2] Each component has a distinct and crucial role in the bioconjugation process.

-

Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3][4] The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond.[4] This specificity allows for site-directed conjugation to proteins, which is particularly advantageous when cysteine residues are engineered into specific locations on a protein's surface.

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. This reaction, known as acylation, results in the formation of a stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, NHS esters are widely used for protein modification.

-

PEG5 Spacer: The PEG5 spacer is the central component that bridges the maleimide and NHS ester functionalities. It is a short, discrete chain of five ethylene glycol units. The unique physicochemical properties of this spacer are the focus of this guide and are elaborated upon in the following sections.

The Multifaceted Function of the PEG5 Spacer

The inclusion of a PEG5 spacer in the Mal-PEG5-NHS ester crosslinker imparts several beneficial properties to the resulting bioconjugate, significantly enhancing its performance and therapeutic potential.

Enhanced Hydrophilicity and Solubility

A primary and critical function of the PEG5 spacer is to increase the hydrophilicity and aqueous solubility of the crosslinker and the final conjugate. Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, reduced stability, and rapid clearance from circulation. The ethylene oxide repeats of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that improves the solubility of the entire conjugate. This enhanced solubility is crucial for maintaining the stability and biological activity of the therapeutic agent.

Optimized Spacing and Flexibility

The PEG5 spacer provides a defined and flexible linkage between the two conjugated molecules. This spatial separation is critical for several reasons:

-

Reduced Steric Hindrance: The spacer physically separates the conjugated molecules, which can be particularly important when linking large biomolecules like antibodies to bulky payloads. This separation minimizes the risk of the payload interfering with the antigen-binding site of the antibody, thereby preserving its targeting function.

-

Improved Accessibility: The flexibility of the PEG chain allows the conjugated payload to maintain a degree of rotational freedom, which can be important for its interaction with its biological target once the conjugate has reached the site of action.

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible and non-immunogenic polymer. Its use as a spacer in bioconjugation can help to mask the conjugated molecule from the host's immune system, potentially reducing the immunogenic response and prolonging the circulation half-life of the therapeutic.

Quantitative Data for Mal-PEG5-NHS Ester

For precise experimental design and characterization of bioconjugates, the quantitative properties of the crosslinker are essential.

| Property | Value | Reference(s) |

| Molecular Weight | 486.47 g/mol | |

| Molecular Formula | C21H30N2O11 | |

| CAS Number | 1807537-42-3 | |

| Spacer Arm Length | The PEG5 spacer consists of 5 ethylene glycol units. |

Experimental Protocols

The following are detailed methodologies for the use of Mal-PEG-NHS esters in bioconjugation. These protocols can be adapted for the specific use of Mal-PEG5-NHS ester.

Two-Step Protein-Protein Conjugation using Mal-PEG5-NHS Ester

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Mal-PEG5-NHS ester

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or free cysteine

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of Mal-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the Mal-PEG5-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

-

Prepare Protein-NH2 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

-

Reaction of Mal-PEG5-NHS Ester with Protein-NH2:

-

Add a 10- to 50-fold molar excess of the dissolved Mal-PEG5-NHS ester to the Protein-NH2 solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove the unreacted Mal-PEG5-NHS ester from the maleimide-activated Protein-NH2 using a desalting column equilibrated with the Conjugation Buffer.

-

-

Conjugation of Maleimide-Activated Protein-NH2 with Protein-SH:

-

Immediately combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, a quenching solution containing a free sulfhydryl (e.g., cysteine) or a primary amine can be added to react with any remaining maleimide or NHS ester groups, respectively.

-

-

Purification of the Conjugate:

-

The final protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography or other appropriate chromatographic techniques.

-

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a cytotoxic drug (payload) containing a free amine to an antibody with engineered or reduced cysteine residues.

Materials:

-

Mal-PEG5-NHS ester

-

Antibody with available sulfhydryl groups

-

Amine-containing cytotoxic payload

-

Reaction Buffer: PBS, pH 6.5-7.5 for the maleimide-thiol reaction.

-

Activation Buffer: PBS, pH 7.0-8.5 for the NHS ester-amine reaction.

-

Anhydrous DMSO or DMF

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of the Payload:

-

Dissolve the amine-containing payload in anhydrous DMSO or DMF.

-

Dissolve Mal-PEG5-NHS ester in anhydrous DMSO or DMF.

-

Add the Mal-PEG5-NHS ester solution to the payload solution in an appropriate molar ratio and incubate to form the maleimide-activated payload.

-

-

Preparation of the Antibody:

-

If necessary, reduce the antibody's interchain disulfide bonds to generate free sulfhydryl groups using a mild reducing agent.

-

Purify the reduced antibody to remove the reducing agent.

-

-

Conjugation of the Activated Payload to the Antibody:

-

Add the maleimide-activated payload to the reduced antibody in the Reaction Buffer.

-

Incubate the reaction mixture to allow for the formation of the stable thioether bond.

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC from unreacted payload and antibody using chromatographic methods.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

Visualizing the Role of the PEG5 Spacer

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the function and application of the PEG5 spacer in Mal-PEG5-NHS ester.

Caption: Core components of the Mal-PEG5-NHS ester crosslinker.

Caption: Functional advantages imparted by the PEG5 spacer.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

The PEG5 spacer is a critical component of the Mal-PEG5-NHS ester crosslinker, playing a multifaceted role that extends beyond simply connecting two reactive moieties. Its ability to enhance hydrophilicity, provide optimal spatial separation and flexibility, and improve the biocompatibility of the resulting conjugate makes it an invaluable tool in the design and development of next-generation biotherapeutics. A thorough understanding of the function of the PEG5 spacer is essential for researchers and scientists seeking to harness the full potential of bioconjugation in their drug development endeavors.

References

An In-Depth Technical Guide to Mal-PEG5-NHS Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for utilizing Mal-PEG5-NHS ester in bioconjugation. This heterobifunctional crosslinker is a powerful tool for covalently linking amine-containing and sulfhydryl-containing biomolecules, enabling the creation of advanced bioconjugates for therapeutic and diagnostic applications, such as antibody-drug conjugates (ADCs).

Core Mechanism of Action

Mal-PEG5-NHS ester is a heterobifunctional linker composed of three key components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for a two-step conjugation process, providing high specificity and efficiency in linking two different types of biomolecules.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous environments.[2][3]

NHS Ester Reaction with Primary Amines

The NHS ester moiety is highly reactive towards primary amines (-NH₂), which are abundantly found on the surface of proteins in the form of lysine residues and at the N-terminus.[4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and covalent amide bond.

Key Reaction Parameters:

-

pH: The optimal pH range for the NHS ester-amine reaction is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.

-

Buffers: Amine-free buffers, such as phosphate-buffered saline (PBS), are crucial to prevent the buffer from competing with the target molecule for reaction with the NHS ester.

Maleimide Reaction with Sulfhydryl Groups

The maleimide group specifically reacts with sulfhydryl (thiol, -SH) groups, typically found in cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.

Key Reaction Parameters:

-

pH: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.

-

Specificity: At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.

Data Presentation: Reaction Parameters and Conditions

The following tables summarize the key quantitative parameters for successful bioconjugation using Mal-PEG5-NHS ester.

| Parameter | NHS Ester Reaction (Amine-Targeted) | Maleimide Reaction (Sulfhydryl-Targeted) | Reference(s) |

| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl/Thiol (-SH) | |

| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | |

| Recommended Buffers | Phosphate-buffered saline (PBS), Borate buffer, Carbonate buffer | Phosphate-buffered saline (PBS), HEPES | |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) | Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) | |

| Typical Molar Excess | 10- to 50-fold molar excess of linker over the amine-containing protein | Equimolar to slight excess of maleimide-activated protein to thiol-containing molecule | |

| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C | |

| Bond Formed | Amide | Thioether | |

| Bond Stability | Highly Stable | Stable, but can undergo retro-Michael reaction under certain conditions |

Experimental Protocols

A typical bioconjugation strategy using Mal-PEG5-NHS ester involves a two-step sequential process to ensure specificity and minimize side reactions.

Materials Required

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Mal-PEG5-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting columns

Step 1: Activation of Amine-Containing Protein

-

Preparation of Protein-NH₂: Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

Preparation of Mal-PEG5-NHS Ester: Immediately before use, dissolve the Mal-PEG5-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. It is crucial to protect the NHS ester from moisture to prevent hydrolysis.

-

Reaction: Add a 10- to 50-fold molar excess of the Mal-PEG5-NHS ester stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove the excess, unreacted Mal-PEG5-NHS ester using a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.

Step 2: Conjugation to Sulfhydryl-Containing Molecule

-

Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Reaction: Immediately add the Molecule-SH to the purified maleimide-activated protein solution. The molar ratio should be optimized based on the specific molecules being conjugated, but often a 1:1 to 1:1.5 ratio of maleimide-activated protein to thiol-containing molecule is used.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

-

Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules.

Mandatory Visualizations

Mechanism of Action

References

A Deep Dive into Mal-PEG5-NHS Ester: A Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity and application of Mal-PEG5-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This document provides a detailed overview of its core chemical reactions with primary amines and thiols, quantitative data on reaction parameters, and comprehensive experimental protocols.

Introduction to Mal-PEG5-NHS Ester

Mal-PEG5-NHS ester is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules.[1][2][3] It comprises three key components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. Concurrently, the NHS ester targets primary amines, such as those on lysine residues or the N-terminus of proteins, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions and reduces the potential for aggregation of the conjugated biomolecules.

Core Reaction Chemistries

The utility of Mal-PEG5-NHS ester lies in its dual reactivity, allowing for controlled, sequential, or one-pot conjugation strategies.

NHS Ester Reactivity with Primary Amines

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution, resulting in a stable amide bond. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the NHS ester-amine reaction is typically between 7.2 and 8.5. Below this range, the primary amine is protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis.

-

Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that yields an unreactive carboxylic acid and N-hydroxysuccinimide. The rate of hydrolysis is significantly accelerated at higher pH values. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. Due to this instability, solutions of Mal-PEG5-NHS ester should be prepared fresh and used immediately.

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are essential to prevent the buffer from competing with the target molecule for reaction with the NHS ester. Buffers containing primary amines, like Tris, should be avoided during the conjugation reaction but can be used to quench the reaction.

Maleimide Reactivity with Thiols

The maleimide group reacts with thiols (sulfhydryl groups) via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a defined pH range.

Key Reaction Parameters:

-

pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol exists in equilibrium with its more reactive thiolate anion form, while minimizing side reactions.

-

Selectivity: At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. However, at pH values above 7.5, the maleimide group can lose its specificity and react with primary amines, such as the ε-amino group of lysine.

-

Side Reactions:

-

Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.

-

Retro-Michael Reaction: The resulting thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.

-

Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, particularly at or above physiological pH.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reactions of the functional groups of Mal-PEG5-NHS ester.

| Parameter | NHS Ester Reaction with Primary Amines | Reference(s) |

| Optimal pH Range | 7.2 - 8.5 | |

| Competing Reaction | Hydrolysis | |

| Half-life of Hydrolysis | ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C) | |

| Recommended Buffers | Phosphate, Borate, Carbonate/Bicarbonate | |

| Incompatible Buffers | Tris, Glycine (during reaction) |

| Parameter | Maleimide Reaction with Thiols | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | |

| Selectivity | ~1,000x faster with thiols than amines at pH 7.0 | |

| Side Reactions | Hydrolysis (>pH 7.5), Reaction with amines (>pH 7.5), Retro-Michael addition, Thiazine rearrangement (N-terminal Cys) | |

| Recommended Buffers | Phosphate, HEPES, MES | |

| Incompatible Buffers | Buffers containing thiols (e.g., DTT) |

Experimental Protocols

The following are generalized protocols for bioconjugation using Mal-PEG5-NHS ester. Optimization is often necessary for specific applications.

Two-Step Conjugation Protocol: Amine-Reactive First

This is the most common approach, ensuring the stability of the maleimide group.

-

Protein Preparation (Amine-containing):

-

Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

-

-

Reaction with NHS Ester:

-

Equilibrate the vial of Mal-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the crosslinker (e.g., 10 mM) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not store the reconstituted reagent.

-

Add a 5- to 20-fold molar excess of the Mal-PEG5-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Mal-PEG5-NHS ester using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 6.5-7.0).

-

-

Protein Preparation (Thiol-containing):

-

Dissolve the thiol-containing protein in a degassed, thiol-free buffer at pH 6.5-7.0. If necessary, reduce any disulfide bonds using a non-thiol reducing agent like TCEP and remove the excess reducing agent.

-

-

Reaction with Maleimide:

-

Add the maleimide-activated protein from step 3 to the thiol-containing protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

The reaction can be quenched by adding a low molecular weight thiol such as cysteine or β-mercaptoethanol.

-

Purify the final conjugate using an appropriate method like size-exclusion chromatography (SEC) or affinity chromatography.

-

One-Pot Conjugation Protocol

This method is faster but requires careful control of the reaction conditions.

-

Protein Preparation:

-

Prepare the amine-containing and thiol-containing proteins in a buffer with a pH of 7.2-7.5. This pH is a compromise between the optimal conditions for both reactions.

-

-

Conjugation Reaction:

-

Add the desired molar ratio of the two proteins to the reaction buffer.

-

Add the freshly prepared Mal-PEG5-NHS ester solution to the protein mixture.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide and NHS ester groups by adding a small molecule with both a thiol and an amine group, or by adding Tris and a low molecular weight thiol.

-

Purify the conjugate as described in the two-step protocol.

-

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.

Caption: Reaction mechanism of NHS ester with a primary amine.

Caption: Reaction mechanism of maleimide with a thiol.

Caption: Experimental workflow for a two-step conjugation.

Conclusion

Mal-PEG5-NHS ester is a powerful and widely used heterobifunctional crosslinker for the synthesis of well-defined bioconjugates. A thorough understanding of the distinct reactivity of its NHS ester and maleimide functionalities, particularly the critical role of pH, is paramount for achieving high conjugation efficiency and product homogeneity. By carefully controlling the reaction conditions and following optimized protocols, researchers can successfully leverage the capabilities of this reagent for a broad range of applications in drug delivery, diagnostics, and fundamental life sciences research.

References

solubility and stability of Mal-PEG5-NHS ester in aqueous buffers

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG5-NHS Ester in Aqueous Buffers

For researchers, scientists, and drug development professionals, the heterobifunctional Mal-PEG5-NHS ester is a critical tool for bioconjugation. Its utility in creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics hinges on a precise understanding of its behavior in aqueous environments. This guide provides a detailed examination of the solubility and stability of this crosslinker, offering quantitative data, experimental protocols, and best practices to ensure successful and reproducible conjugation outcomes.

Introduction to Mal-PEG5-NHS Ester

Mal-PEG5-NHS ester is a heterobifunctional crosslinker featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a five-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the maleimide group selectively reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to create stable thioether bonds.[3][4] The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[1]

Caption: Structure and reactivity of Mal-PEG5-NHS ester.

Solubility in Aqueous Buffers

The solubility of Mal-PEG-NHS esters is a critical parameter for reaction efficiency. The PEG spacer significantly improves water solubility compared to non-pegylated analogs.

Generally, Mal-PEG-NHS esters are soluble in water and many aqueous buffers to a concentration of approximately 10 mM. However, this solubility can be affected by the composition of the buffer, particularly the salt concentration. It is important to note that some suppliers suggest that the reagent is not directly water-soluble and should first be dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Subsequent dilution into the aqueous reaction buffer is typically possible, with most proteins remaining soluble if the final organic solvent concentration is kept below 10%.

| Parameter | Value / Recommendation | Source |

| Aqueous Solubility | ~10 mM | |

| Initial Solvent | Anhydrous DMSO or DMF | |

| Final Organic Solvent | < 10% in final reaction volume | |

| Incompatible Buffers | Avoid high salt concentrations (>50 mM total salts) for initial dissolution. |

Key Takeaway: For optimal results, prepare a concentrated stock solution of Mal-PEG5-NHS ester in anhydrous DMSO or DMF immediately before use and add it to the aqueous reaction buffer.

Stability of the Functional Moieties

The stability of both the NHS ester and the maleimide group is highly dependent on the pH of the aqueous buffer. These two groups have different optimal pH ranges for stability and reactivity, which dictates the strategy for bioconjugation.

NHS Ester Stability and Hydrolysis

The NHS ester is the more labile of the two functional groups. Its primary route of degradation in aqueous solution is hydrolysis, which competes directly with the desired amidation reaction. The rate of this hydrolysis is highly pH-dependent, increasing significantly as the pH rises.

Caption: Competing reactions for the NHS ester moiety.

The table below summarizes the half-life of NHS esters under various conditions. This data is crucial for planning reaction times and conditions to maximize conjugation efficiency.

| pH | Temperature | Half-life (t½) | Source |

| 7.0 | 0°C | 4 - 5 hours | |

| 7.0 | Ambient | ~7 hours | |

| 8.0 | Ambient | ~1 hour | |

| 8.6 | 4°C | 10 minutes | |

| 9.0 | Ambient | Minutes |

Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5 are recommended. Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the target for reaction.

Maleimide Stability and Side Reactions

The maleimide group is generally more stable in aqueous solutions than the NHS ester. Its optimal reactivity with thiols occurs in the pH range of 6.5-7.5.

Caption: Reaction and hydrolysis pathway for the maleimide moiety.

While the maleimide-thiol reaction is highly efficient, there are key stability considerations:

-

Hydrolysis: At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.

-

Retro-Michael Reaction: The formed thioether bond (a thiosuccinimide adduct) can be susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to the exchange of the conjugate with other thiol-containing molecules, reducing the stability of the final product. Hydrolysis of the thiosuccinimide ring after conjugation can prevent this reversal and increase long-term stability.

| pH Range | Reaction / Condition | Source |

| 6.5 - 7.5 | Optimal for specific reaction with sulfhydryl groups. | |

| > 7.5 | Increased rate of maleimide hydrolysis and reaction with amines. | |

| < 6.5 | Slower conjugation reaction due to a lower concentration of the reactive thiolate anion. |

Experimental Protocols for Stability Assessment

To ensure the integrity of Mal-PEG5-NHS ester for a specific application, its stability can be assessed empirically.

Protocol: NHS Ester Hydrolysis Rate Determination

This protocol uses UV-Vis spectrophotometry to measure the release of the N-hydroxysuccinimide byproduct, which absorbs light around 260 nm.

-

Buffer Preparation: Prepare a panel of amine-free buffers (e.g., phosphate, HEPES) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5).

-

Stock Solution: Prepare a fresh, concentrated stock solution (e.g., 10-20 mg/mL) of Mal-PEG5-NHS ester in anhydrous DMSO.

-

Reaction Setup: Dilute the stock solution into each buffer to a final concentration of ~1-2 mg/mL. Prepare a control tube with only the buffer.

-

Spectrophotometry: Immediately zero the spectrophotometer at 260 nm using the control buffer.

-

Measurement: Measure the absorbance of the test solution at 260 nm at regular time intervals (e.g., every 5-10 minutes) over a period of several hours.

-

Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of NHS ester hydrolysis. The half-life can be calculated from the kinetic data.

Protocol: Maleimide Stability Determination

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of the parent compound.

-

Buffer Preparation: Prepare a panel of thiol-free buffers at various pH values (e.g., 7.0, 7.5, 8.0, 8.5).

-

Stock Solution: Prepare a fresh, concentrated stock solution of Mal-PEG5-NHS ester in anhydrous DMSO or DMF.

-

Reaction Setup: Dilute the stock solution into each buffer to a known final concentration (e.g., 1 mg/mL).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

-

Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution and quench any reaction by acidification (e.g., adding trifluoroacetic acid) or freezing.

-

HPLC Analysis: Analyze the samples by RP-HPLC with UV detection. Monitor the area of the peak corresponding to the intact Mal-PEG5-NHS ester.

-

Data Analysis: Plot the percentage of remaining intact compound versus time for each pH condition to determine the rate of degradation.

Caption: General workflow for assessing the stability of Mal-PEG5-NHS ester.

Summary and Best Practices

Optimizing the use of Mal-PEG5-NHS ester requires careful management of solubility and reaction conditions to favor conjugation over degradation.

-

Storage and Handling: Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solution Preparation: Always prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution for extended periods.

-

Reaction pH: The choice of pH is a compromise between the stability and reactivity of the two functional groups. A two-step conjugation is often ideal.

-

Step 1 (Amine Reaction): React the NHS ester with the amine-containing molecule at pH 7.2-8.0 for 0.5-2 hours at room temperature or 4°C.

-

Purification: Remove excess crosslinker via desalting or dialysis.

-

Step 2 (Thiol Reaction): Add the sulfhydryl-containing molecule to the maleimide-activated intermediate at pH 6.5-7.5.

-

-

Buffer Choice: Use non-nucleophilic buffers such as Phosphate, HEPES, or MES. Avoid amine- and thiol-containing buffers (Tris, glycine, DTT) during conjugation steps.

By adhering to these principles and understanding the underlying chemistry, researchers can effectively leverage the capabilities of Mal-PEG5-NHS ester for robust and efficient bioconjugation.

References

The Alchemists' Bond: An In-depth Technical Guide to Maleimide and NHS Ester Groups in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the precise and stable linking of molecules is paramount. Among the chemical tools available, maleimide and N-hydroxysuccinimide (NHS) ester groups stand out as robust and versatile partners for creating covalent bonds. This technical guide delves into the core principles of maleimide and NHS ester chemistry, providing researchers with the foundational knowledge, quantitative data, and practical protocols necessary to effectively harness these powerful crosslinking functionalities.

Core Principles: The Chemistry of Maleimide and NHS Ester Crosslinking

At the heart of bioconjugation are the specific and efficient reactions that form stable covalent linkages between biomolecules. Maleimides and NHS esters leverage distinct chemical principles to achieve this, targeting different functional groups with high selectivity.

The Maleimide Group: A Thiol-Specific Michael Addition

The maleimide group is an unsaturated imide that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found in the amino acid cysteine. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[1][2] This forms a stable, covalent thioether bond.[3]

The reaction is most efficient within a pH range of 6.5 to 7.5.[4] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide group can become susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine, leading to a loss of specificity.

The NHS Ester Group: An Amine-Reactive Nucleophilic Acyl Substitution

N-hydroxysuccinimide esters are highly reactive functional groups that readily and specifically react with primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5. In this range, the primary amines are sufficiently deprotonated to be effective nucleophiles. However, a critical competing reaction is the hydrolysis of the NHS ester, which also increases with pH. Therefore, careful control of the reaction pH is crucial to maximize conjugation efficiency.

Quantitative Data for Crosslinking Reactions

The efficiency, stability, and kinetics of crosslinking reactions are critical parameters for designing and optimizing bioconjugation strategies. The following tables summarize key quantitative data for maleimide and NHS ester reactions.

Table 1: Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | |

| Reaction Time | 30 min - 2 hours | Room temperature | |

| Conjugation Efficiency | 58% - 84% | Dependent on reactants and molar ratios | |

| Half-life of Maleimide (Hydrolysis) | ~55 minutes (N-phenyl maleimide) | pH 7.4, 37°C | |

| Half-life of Thioether Bond (Retro-Michael) | 20 - 80 hours | In the presence of glutathione |

Table 2: Reaction Parameters for NHS Ester-Amine Conjugation

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | |

| Reaction Time | 0.5 - 4 hours | Room temperature or 4°C | |

| Half-life of NHS Ester (Hydrolysis) | 4-5 hours | pH 7.0, 0°C | |

| Half-life of NHS Ester (Hydrolysis) | ~10 minutes | pH 8.6, 4°C | |

| Amidation Yield | 80% - 92% | Dependent on reactants and pH |

Experimental Protocols

The following protocols provide detailed methodologies for common crosslinking experiments using heterobifunctional crosslinkers containing both a maleimide and an NHS ester group (e.g., SMCC).

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one with accessible primary amines and the other with a free sulfhydryl group.

Materials:

-

Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein-SH (with a free sulfhydryl group)

-

Heterobifunctional crosslinker (e.g., Sulfo-SMCC)

-

Anhydrous DMSO or DMF

-

Desalting column

-

Conjugation buffer (e.g., PBS, pH 7.2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein-NH2 Activation: a. Prepare a stock solution of the crosslinker (e.g., 10 mg/mL Sulfo-SMCC) in deionized water immediately before use. b. Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH2 solution. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker: a. Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer.

-

Conjugation to Protein-SH: a. Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. b. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

Quenching (Optional): a. To stop the reaction, add a quenching solution to react with any unreacted maleimide groups.

-

Purification: a. Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins.

Antibody-Drug Conjugate (ADC) Synthesis using a SMCC Linker

This protocol outlines the conjugation of a small molecule drug containing a thiol group to an antibody.

Materials:

-

Antibody (in PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Thiol-containing drug

-

Desalting column

-

Reaction Buffer (PBS, pH 7.2-7.5)

-

Quenching Buffer (1M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.

-

Conjugation with Thiol-Containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching and Purification: a. Add a quenching reagent like free cysteine to react with any unreacted maleimide groups. b. Purify the ADC using a desalting column or dialysis to remove excess drug and quenching reagent.

Visualizing the Chemistry and Workflows

Diagrams are essential for understanding the complex relationships in crosslinking chemistry and experimental procedures.

Caption: Reaction mechanism of a maleimide group with a thiol group.

Caption: Reaction mechanism of an NHS ester group with a primary amine.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Troubleshooting Common Issues

Even with well-defined protocols, challenges can arise. Here are some common issues and their potential solutions.

Table 3: Troubleshooting Guide for Crosslinking Reactions

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Conjugation Efficiency | - Suboptimal pH- Presence of interfering substances (e.g., Tris buffer for NHS esters, DTT for maleimides)- Hydrolysis of the reactive group | - Optimize the reaction pH within the recommended range.- Use non-reactive buffers (e.g., PBS, HEPES).- Prepare stock solutions of crosslinkers fresh in anhydrous solvent and use immediately. | |

| Protein Precipitation | - Over-crosslinking leading to large aggregates- Denaturation of the protein | - Reduce the molar excess of the crosslinker.- Perform the reaction at a lower temperature (4°C). | |

| Non-Specific Labeling | - Reaction pH is too high for maleimide (reaction with amines)- Presence of other nucleophiles | - Maintain the pH for maleimide reactions below 7.5.- Purify the protein of interest to remove other nucleophilic contaminants. |

By understanding the fundamental chemistry, leveraging quantitative data for experimental design, following detailed protocols, and being prepared to troubleshoot common issues, researchers can confidently and effectively utilize maleimide and NHS ester crosslinking to advance their scientific endeavors in drug development and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional crosslinkers, essential tools for the precise covalent linkage of biomolecules. We will delve into the core principles of their function, explore the diverse chemistries available, and provide detailed experimental protocols for their application in protein conjugation. This document is designed to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize these powerful reagents in basic research and in the development of novel therapeutics, such as antibody-drug conjugates (ADCs).

Core Concepts of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1] This is in contrast to homobifunctional crosslinkers, which have two identical reactive groups and can lead to undesirable polymerization and self-conjugation.[2] The unique advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[3] This stepwise approach provides a high degree of control, leading to higher yields of the desired conjugate and a more homogenous product.[4]

The most commonly targeted functional groups on proteins are primary amines (-NH₂) found at the N-terminus and on lysine residues, and sulfhydryl groups (-SH) on cysteine residues.[5] The general workflow involves first reacting one of the crosslinker's functional groups with the first protein, removing the excess crosslinker, and then introducing the second protein to react with the second functional group of the crosslinker.

Classification and Characteristics of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the reactivity of their functional groups. The choice of crosslinker is dictated by the available functional groups on the target biomolecules and the desired properties of the final conjugate.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. One end features an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines at a pH of 7-9 to form a stable amide bond. The other end has a sulfhydryl-reactive group, such as a maleimide, which reacts with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond. The difference in optimal pH for these reactions allows for a highly controlled, two-step conjugation.

Photoreactive Crosslinkers

These crosslinkers incorporate a photoactivatable group, such as an aryl azide or a diazirine, which becomes reactive upon exposure to UV light. This "on-demand" reactivity is particularly useful for capturing transient or weak protein-protein interactions. Typically, one end of the crosslinker has a traditional reactive group like an NHS ester for initial protein attachment, while the photoreactive group can then be activated to non-selectively form a covalent bond with a nearby interacting molecule.

Other Classes of Heterobifunctional Crosslinkers

Other notable classes include:

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: Useful for conjugating glycoproteins or other molecules with aldehyde or ketone groups to sulfhydryl-containing molecules.

-

Click Chemistry Crosslinkers: These reagents often have a traditional reactive group on one end and a "clickable" handle, such as an azide or an alkyne, on the other, enabling a two-step labeling and subsequent conjugation process.

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical and depends on factors such as the desired distance between the conjugated molecules, the solubility of the crosslinker, and whether the linkage needs to be cleavable.

Table 1: Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |

| SMCC | 8.3 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-SMCC | 8.3 | Yes | No | Primary Amine + Sulfhydryl |

| BMPS | 6.9 | No | No | Primary Amine + Sulfhydryl |

| GMBS | 7.4 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-GMBS | 6.8 | Yes | No | Primary Amine + Sulfhydryl |

| EMCS | 9.4 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-EMCS | 9.4 | Yes | No | Primary Amine + Sulfhydryl |

| SPDP | 6.8 | No | Yes (Disulfide) | Primary Amine + Sulfhydryl |

| LC-SPDP | 15.7 | No | Yes (Disulfide) | Primary Amine + Sulfhydryl |

| Sulfo-LC-SPDP | 15.7 | Yes | Yes (Disulfide) | Primary Amine + Sulfhydryl |

Data sourced from multiple references, including.

Table 2: Photoreactive Heterobifunctional Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards | Photo-activatable Group |

| NHS-ASA | 10.6 | No | No | Primary Amine + Non-specific | Aryl Azide |

| Sulfo-SANPAH | 18.2 | Yes | No | Primary Amine + Non-specific | Aryl Azide |

| SDA | 4.7 | No | No | Primary Amine + Non-specific | Diazirine |

| Sulfo-SDA | 4.7 | Yes | No | Primary Amine + Non-specific | Diazirine |

Data sourced from multiple references, including.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the general procedure for conjugating a sulfhydryl-containing small molecule drug to an antibody.

Materials:

-

Antibody solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Sulfo-SMCC (freshly dissolved in water)

-

Sulfhydryl-containing drug

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2

-

Desalting column

-

Quenching solution (e.g., cysteine or 2-mercaptoethanol)

Procedure:

Step 1: Activation of Antibody with Sulfo-SMCC

-

Prepare the antibody in the Reaction Buffer.

-

Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMCC solution to the antibody solution. The final concentration of the crosslinker is typically between 0.5 to 5.0 mM.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer. This results in the maleimide-activated antibody.

Step 2: Conjugation with Sulfhydryl-Containing Drug

-

Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

(Optional) Quench the reaction by adding a quenching solution to react with any remaining maleimide groups.

-

Purify the antibody-drug conjugate (ADC) from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Capturing Protein-Protein Interactions with a Photoreactive Crosslinker (NHS-Ester Diazirine)

This protocol describes a general method for identifying protein-protein interactions within a cellular context.

Materials:

-

Cultured cells

-

NHS-ester diazirine crosslinker (dissolved in DMSO or PBS for sulfo-NHS ester)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching Buffer (e.g., 50-100 mM Tris)

-

Lysis buffer

-

UV lamp (e.g., 320-370 nm)

-

Immunoprecipitation reagents (antibodies, beads)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Labeling:

-

Wash cultured cells with ice-cold PBS.

-

Incubate the cells with the NHS-ester diazirine crosslinker (final concentration of 0.5-2 mM) for 10 minutes at room temperature or 30 minutes on ice to allow for reaction with primary amines on cell surface or intracellular proteins.

-

Quench the NHS-ester reaction by adding Quenching Buffer and incubating for 5 minutes at room temperature or 15 minutes on ice.

-

Wash the cells with PBS to remove excess crosslinker.

-

-

Photo-Crosslinking:

-

Expose the cells to UV light (320-370 nm) for a short duration (e.g., up to 15 minutes for live cells) to activate the diazirine group and induce crosslinking between interacting proteins.

-

-

Cell Lysis and Analysis:

-

Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

-

Perform immunoprecipitation using an antibody specific to one of the proteins of interest to isolate the crosslinked complex.

-

Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

-

Mandatory Visualizations

References

The Strategic Imperative of PEG Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's success. Among the various linker classes, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that profoundly influence the efficacy, selectivity, and drug-like characteristics of the resulting degrader. This technical guide provides an in-depth exploration of the core principles governing the use of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of the Linker in PROTAC Function

The linker in a PROTAC is far more than a passive spacer; it is an active contributor to the molecule's biological activity.[1][2] Its length, composition, and flexibility are pivotal in orchestrating the formation of a productive ternary complex, which consists of the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[3] An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances its stability and subsequent ubiquitination of the target protein for proteasomal degradation.[1] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in reduced degradation efficiency.[3]

Physicochemical Properties of PEG Linkers and Their Impact

PEG linkers are composed of repeating ethylene glycol units, which impart a unique set of properties that are highly advantageous in PROTAC design.

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility. This is particularly beneficial for improving the solubility of often large and hydrophobic PROTAC molecules, which can enhance their bioavailability.

-

Biocompatibility: PEG is a well-established biocompatible polymer, which minimizes the potential for immunogenicity and other adverse effects.

-

Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the complex.

-

Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand. This is a critical parameter that must be empirically determined for each specific POI and E3 ligase pair.

The Critical Influence of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

-

Linker Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

-

Linker Too Long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding.

-

Optimal Length: The optimal linker length is not universal and is highly dependent on the specific biological system, including the structures of the target protein and the E3 ligase. Empirical testing of a range of linker lengths is therefore essential for successful PROTAC design.

Quantitative Impact of PEG Linker Length on PROTAC Activity

The following table summarizes data from published studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor α (ERα) | VHL | PEG | 12 | ~100 | ~70 | |

| Estrogen Receptor α (ERα) | VHL | PEG | 16 | ~10 | >90 | |

| Estrogen Receptor α (ERα) | VHL | PEG | 19 | ~100 | ~60 | |

| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | 4 units | >1000 | <20 | |

| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | 5 units | ~100 | ~80 | |

| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | 6 units | ~10 | >90 | |

| TANK-binding kinase 1 (TBK1) | VHL | PEG | < 12 | Inactive | Inactive | |

| TANK-binding kinase 1 (TBK1) | VHL | PEG | > 12 | Active | Active |

Experimental Protocols for Evaluating PEGylated PROTACs

The development of effective PROTACs relies on rigorous experimental evaluation. The following are detailed protocols for key assays used to characterize PROTACs with PEG linkers.

Western Blot for Protein Degradation

Objective: To determine the extent of target protein degradation following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the housekeeping protein band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).

-

NanoBRET Target Engagement Assay

Objective: To measure the binding of a PROTAC to its target protein in living cells.

Methodology:

-

Cell Transfection:

-

Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL or CRBN).

-

-

Cell Plating:

-

Plate the transfected cells in a 96-well plate.

-

-

Compound Treatment:

-

Treat the cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC.

-

-

BRET Measurement:

-

After incubation, add the NanoBRET substrate.

-

Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc luciferase and the fluorescent tracer are in close proximity.

-

-

Data Analysis:

-

The displacement of the fluorescent tracer by the PROTAC results in a decrease in the BRET signal.

-

Calculate the IC50 value, which represents the concentration of the PROTAC that causes a 50% inhibition of the BRET signal, to determine target engagement.

-

Visualizing Key Concepts in PROTAC Development

Diagrams are essential tools for understanding the complex mechanisms and workflows in PROTAC research. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC development and optimization.

Conclusion

The selection and design of the linker are paramount to the success of a PROTAC. PEG linkers offer a compelling set of advantages, including enhanced solubility, biocompatibility, and tunable length, making them a versatile tool in the PROTAC developer's arsenal. However, the optimal PEG linker length is highly context-dependent and must be determined through empirical testing for each new target protein and E3 ligase combination. By systematically evaluating a range of linker lengths and employing rigorous experimental protocols, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Technical Guide to Mal-PEG5-NHS Ester for Antibody-Drug Conjugate Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Maleimide-PEG5-N-hydroxysuccinimide (Mal-PEG5-NHS) ester, a heterobifunctional linker widely utilized in the development of antibody-drug conjugates (ADCs). We will explore its core chemistry, provide detailed experimental protocols for its use, present key quantitative data, and illustrate the fundamental biological pathways involved in the action of the resulting ADCs.

Core Concepts: The Chemistry of Mal-PEG5-NHS Ester

Mal-PEG5-NHS ester is a precisely engineered chemical tool designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure consists of three key components:

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol, -SH) groups, such as those found in the cysteine residues of an antibody. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is most efficient within a pH range of 6.5-7.5.[1]

-

N-Hydroxysuccinimide (NHS) Ester: NHS esters are highly reactive towards primary amines (-NH₂), commonly found on cytotoxic drug molecules or modified payloads. The reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond.[3][] This conjugation step is typically performed at a physiological to slightly alkaline pH of 7.2 to 8.5.

-

Polyethylene Glycol (PEG) Spacer: The 5-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC. It increases the aqueous solubility of the conjugate, which is crucial as many cytotoxic payloads are hydrophobic. This improved solubility can help prevent aggregation. Furthermore, the PEG linker can improve the pharmacokinetic properties of the ADC, potentially extending its circulation half-life.

A critical consideration for maleimide-based linkers is the stability of the maleimide-thiol bond. While generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma, leading to premature payload release. Research has shown that ADCs with traditional N-alkyl maleimide linkers can exhibit significant deconjugation (35-67%) over a 7-day period in serum.

Experimental Workflow and Protocols

The synthesis of an ADC using Mal-PEG5-NHS ester is a multi-step process involving antibody preparation, linker-payload activation, conjugation, and purification.

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol generates free thiol groups on the antibody for conjugation. The amount of reducing agent is critical as it controls the number of available thiols and, consequently, the final drug-to-antibody ratio (DAR).

-

Preparation: Prepare the antibody in a suitable buffer (e.g., 50 mM PBS, 10 mM EDTA, pH 7.5). Amine-free buffers are essential to prevent reaction with the NHS ester in later steps.

-

Reducing Agent: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride in the same conjugation buffer.

-

Reduction Reaction: Add TCEP to the antibody solution. A molar excess of 2.0 to 3.0 equivalents of TCEP per antibody is a common starting point for partially reducing the four interchain disulfide bonds.

-

Incubation: Incubate the reaction mixture at room temperature (20-37°C) for 1 to 3 hours with gentle mixing.

-

Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Zeba Spin) or a centrifugal concentrator (30 kDa cutoff), exchanging the antibody into fresh, degassed conjugation buffer. This step is crucial as residual TCEP can reduce the maleimide group on the linker.

Protocol 2: Conjugation of Mal-PEG5-NHS Ester to an Amine-Containing Payload

This step can be performed separately or as a one-pot reaction, but for clarity, it is presented here as a distinct step.

-

Preparation: Dissolve the amine-containing payload in an anhydrous organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Linker Addition: Dissolve the Mal-PEG5-NHS ester in the same anhydrous solvent and add it to the payload solution. A slight molar excess (1.1 to 2.0 equivalents) of the NHS ester is typically used.

-

Reaction: If necessary, add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. Stir the mixture at room temperature for 3-24 hours, monitoring progress by LC-MS.

-

Isolation (Optional): The resulting Maleimide-PEG5-Payload construct can be purified via chromatography if required, or the reaction mixture can be used directly in the next step after solvent adjustment.

Protocol 3: Conjugation of Activated Payload to Reduced Antibody

-

Preparation: Ensure the reduced antibody is in a degassed, amine-free buffer at a pH between 6.5 and 7.5.

-

Conjugation: Add the Maleimide-PEG5-Payload solution to the reduced antibody solution. A molar excess of 4 to 6 equivalents of the drug-linker per antibody is a typical starting point. Ensure the final concentration of organic solvent (e.g., DMA or DMSO) is kept low (typically <10% v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetyl-L-cysteine to a final concentration several-fold higher than the initial maleimide concentration. This quenches any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 4: ADC Purification and Characterization

A multi-step chromatography process is used to purify the ADC and characterize its key quality attributes.

A. Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on size and is highly effective for removing unconjugated small molecules (excess drug-linker, quenching agent) and potential high-molecular-weight aggregates.

-

Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl) equilibrated with a formulation buffer (e.g., 0.2 M sodium phosphate, pH 6.5).

-

Elution: Inject the quenched ADC reaction mixture and elute with the formulation buffer at a constant flow rate.

-

Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak, which will elute first, well-separated from smaller impurities.

B. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). The hydrophobic payload increases the overall hydrophobicity of the antibody, allowing species with different DARs to be separated.

-

Mobile Phases:

-

Buffer A (High Salt): 50 mM Sodium Phosphate with 1.5-2.0 M Ammonium Sulfate, pH 7.0.

-

Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (often with 10-20% isopropanol or acetonitrile to aid elution).

-

-

Gradient: Equilibrate the HIC column with Buffer A. After sample injection, apply a linear gradient from 100% Buffer A to 100% Buffer B.

-

Analysis: Species will elute in order of increasing hydrophobicity (and thus, increasing DAR). The average DAR is calculated based on the integrated peak area of each species. Cysteine-linked ADCs typically yield species with even-numbered DARs (0, 2, 4, 6, 8), with an average target DAR often around 4.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs using Mal-PEG linkers.

| Parameter | Typical Value / Range | Reference(s) |

| Antibody Reduction | ||

| TCEP Molar Excess (per mAb) | 2.0 - 3.0 eq. | |

| Reduction Incubation Time | 1 - 3 hours | |

| Reduction Temperature | 20 - 37 °C | |

| Linker-Payload Activation | ||

| NHS Ester Reaction pH | 7.2 - 8.5 | |

| Incubation Time | 3 - 24 hours | |

| ADC Conjugation | ||

| Maleimide Reaction pH | 6.5 - 7.5 | |

| Drug-Linker Molar Excess (per mAb) | 4 - 6 eq. | |

| Conjugation Incubation Time | 1 - 2 hours | |

| Max. Organic Solvent (v/v) | < 10% | |

| ADC Characteristics | ||

| Target Average DAR (Cysteine-linked) | ~4 | |

| N-alkyl Maleimide Stability | 35-67% deconjugation in serum (7 days) |

Table 1: Typical Reaction Parameters and ADC Characteristics.

| Technique | Purpose | Key Parameters | Reference(s) |

| Size Exclusion Chromatography (SEC) | Purification (remove aggregates & small molecules) | Mobile Phase: Formulation Buffer (e.g., PBS) | |

| Hydrophobic Interaction Chromatography (HIC) | DAR Determination & Distribution | Mobile Phase A: High Salt (e.g., 2M (NH₄)₂SO₄) Mobile Phase B: Low Salt (± organic modifier) | |

| Mass Spectrometry (Native MS) | Orthogonal DAR confirmation & mass verification | Buffer: Volatile salt (e.g., 100 mM NH₄OAc) |

Table 2: Common Analytical Techniques for ADC Purification and Characterization.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC relies on its ability to be internalized by a target cancer cell and subsequently release its cytotoxic payload.

The process unfolds as follows:

-

Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through receptor-mediated endocytosis, forming an early endosome.

-

Trafficking: The endosome matures and traffics to the lysosome, an organelle containing degradative enzymes and characterized by a low pH environment.

-

Payload Release: Inside the lysosome, proteases degrade the antibody backbone. For non-cleavable linkers like Mal-PEG5-NHS ester, this degradation is the primary mechanism that liberates the payload, which remains attached to the cysteine residue and parts of the linker.

-

Drug Action: The released payload can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to engage its intracellular target (e.g., microtubules or DNA).

-

Cytotoxicity: The potent cytotoxic action of the payload disrupts essential cellular processes, ultimately leading to apoptosis (programmed cell death).

References

Methodological & Application

Application Notes and Protocols for Mal-PEG5-NHS Ester Bioconjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction